1-(3-Bromo-5-chloropyridin-2-YL)ethanone

Description

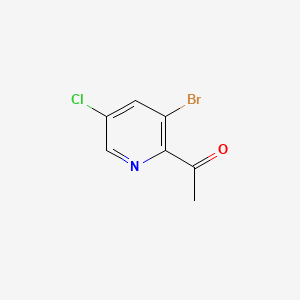

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNWYNVTWPFJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857413 | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256823-11-6 | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: Synthesis, Properties, and Applications

Introduction

Substituted pyridines are a cornerstone in the fields of medicinal chemistry and materials science, owing to their versatile chemical reactivity and diverse biological activities.[1][2][3] Among these, 1-(3-Bromo-5-chloropyridin-2-yl)ethanone emerges as a pivotal building block, offering multiple reaction sites for the construction of complex molecular architectures. The presence of two distinct halogen atoms—a bromine and a chlorine—at positions 3 and 5, respectively, coupled with a reactive acetyl group at the 2-position, provides a rich platform for regioselective modifications. This guide provides a comprehensive technical overview of the chemical properties, a proposed synthesis protocol, predicted spectral data, and the potential applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

Core Chemical Properties

| Property | Value | Source/Method |

| CAS Number | 1256823-11-6 | [4][5] |

| Molecular Formula | C₇H₅BrClNO | [4] |

| Molecular Weight | 234.48 g/mol | [4] |

| Appearance | Predicted: White to off-white solid | Analogous Compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Acetone) | General chemical principles |

| Storage | Sealed in dry, 2-8°C | [4] |

Predicted Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.6 | Doublet | 1H | H-6 |

| ~ 8.0 | Doublet | 1H | H-4 |

| ~ 2.7 | Singlet | 3H | -CH₃ |

These are predicted values and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C=O (ketone) |

| ~ 155 | C-2 |

| ~ 150 | C-6 |

| ~ 140 | C-4 |

| ~ 130 | C-5 |

| ~ 125 | C-3 |

| ~ 25 | -CH₃ |

These are predicted values and may vary depending on the solvent and experimental conditions.

The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the characteristic absorption bands are predicted as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~ 1700 | Strong | C=O stretch (ketone) |

| ~ 1600, 1450 | Medium | Aromatic C=C and C=N stretches |

| ~ 1360 | Medium | -CH₃ bend |

| ~ 850-800 | Strong | C-H out-of-plane bend |

The carbonyl (C=O) stretching frequency is a particularly strong and sharp band, characteristic of ketones.[6] Its position can be influenced by conjugation with the pyridine ring.[7][8]

Mass spectrometry data can confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine and chlorine.

| Adduct | Predicted m/z |

| [M+H]⁺ | 233.93158 |

| [M+Na]⁺ | 255.91352 |

Predicted collision cross-section values are also available, which can aid in structural confirmation.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organometallic chemistry. A proposed multi-step synthesis starting from the commercially available 2,3-dibromo-5-chloropyridine is outlined below.

Proposed Synthesis Pathway

The proposed synthesis involves a regioselective metal-halogen exchange followed by acylation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Regioselective Lithiation

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 2,3-dibromo-5-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise while maintaining the temperature below -70 °C. The bromine at the 2-position is more susceptible to metal-halogen exchange than the bromine at the 3-position due to the directing effect of the pyridine nitrogen.

-

Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Acylation

-

To the solution from Step 1, slowly add N,N-dimethylacetamide (1.1 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional components: the acetyl group, the bromine atom at the 3-position, and the chlorine atom at the 5-position.

Caption: Key reaction sites of this compound.

-

Acetyl Group: The methyl protons of the acetyl group are acidic and can participate in reactions such as aldol condensations. The carbonyl group itself can undergo reduction to the corresponding alcohol or be a target for nucleophilic addition.

-

Carbon-Bromine Bond: The C-Br bond at the 3-position is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position.

-

Carbon-Chlorine Bond: The C-Cl bond at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides.

Applications in Drug Discovery and Development

Pyridine-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions.[9] this compound, as a highly functionalized intermediate, is a valuable precursor for the synthesis of novel drug candidates.

The strategic placement of the bromo, chloro, and acetyl groups allows for the systematic exploration of the chemical space around the pyridine core. This is particularly important in structure-activity relationship (SAR) studies, where modifications at different positions of a lead compound can lead to improved potency, selectivity, and pharmacokinetic properties.

For instance, derivatives of this molecule could be explored as potential kinase inhibitors, GPCR modulators, or anti-infective agents, areas where substituted pyridines have shown significant promise.[1][10] The ability to perform orthogonal reactions at the different halogenated positions makes this compound an attractive starting point for the synthesis of combinatorial libraries for high-throughput screening.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data is sparse, its chemical properties and reactivity can be reliably inferred from its structure and the behavior of analogous compounds. The proposed synthesis and the discussion of its reactivity provide a solid foundation for its utilization in research and development. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the discovery of new therapeutic agents and advanced materials.

References

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. Available at: [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]

-

Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry Reports, 100210. Available at: [Link]

-

Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Science Publishing. Available at: [Link]

-

Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate. Available at: [Link]

-

Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Available at: [Link]

-

Singh, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

-

Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. PubChem. Available at: [Link]

-

Epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones. YouTube. Available at: [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. StudyRaid. Available at: [Link]

-

SpectraBase. (n.d.). 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 1- (3-chloropyridine-2-yl) -3-bromo-1H-pyrazole-5-formic ether. Google Patents.

-

National Institute of Standards and Technology. (n.d.). Acetophenone. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloropyridine. PubChem. Available at: [Link]

- Google Patents. (n.d.). Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). HMDB. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Google Patents.

- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.

-

IRIS . (n.d.). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. IRIS . Available at: [Link]

-

ResearchGate. (n.d.). a) Preparative‐scale synthesis of 3 aa. Reaction conditions: 2‐Acetyl... ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. Available at: [Link]

-

Sciforum. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-acetyl pyridine. The Good Scents Company. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]

- 4. chemscene.com [chemscene.com]

- 5. chiralen.com [chiralen.com]

- 6. app.studyraid.com [app.studyraid.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-(3-Bromo-5-chloropyridin-2-YL)ethanone CAS number 1256823-11-6

An In-depth Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone (CAS: 1256823-11-6)

Authored by: A Senior Application Scientist

Foreword

Welcome to this in-depth technical guide on this compound, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a key building block, its strategic importance lies in the orthogonal reactivity of its halogen substituents and the presence of a ketone functional group, which together offer a multitude of pathways for molecular elaboration. This guide moves beyond a simple recitation of facts to provide a cohesive narrative grounded in established chemical principles and analogous reactivity, aiming to empower researchers to confidently utilize this versatile molecule in their synthetic endeavors. We will delve into a plausible and detailed synthetic strategy, explore its physicochemical and spectroscopic characteristics, and discuss its potential as a scaffold for the development of novel compounds.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted pyridine carrying a bromine atom at the 3-position, a chlorine atom at the 5-position, and an acetyl group at the 2-position. This arrangement of functional groups on the pyridine core makes it a valuable intermediate for the synthesis of more complex molecules.

| Property | Value | Source(s) |

| CAS Number | 1256823-11-6 | N/A |

| Molecular Formula | C₇H₅BrClNO | N/A |

| Molecular Weight | 234.48 g/mol | N/A |

| Appearance | (Predicted) White to off-white solid | N/A |

| Storage | Sealed in dry, 2-8°C | N/A |

Proposed Synthesis and Mechanistic Rationale

Synthetic Pathway Overview

The proposed synthesis commences with the commercially available 2-amino-3-bromo-5-chloropyridine. This starting material can be converted to 2,3-dibromo-5-chloropyridine via a Sandmeyer-type reaction. Subsequently, a regioselective lithium-halogen exchange at the more reactive C2-bromo position, followed by quenching with a suitable acetylating agent like N-methoxy-N-methylacetamide, would yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,3-Dibromo-5-chloropyridine from 2-Amino-3-bromo-5-chloropyridine

This step is a standard Sandmeyer reaction.

-

To a stirred solution of 48% hydrobromic acid at 0°C, slowly add 2-amino-3-bromo-5-chloropyridine (1.0 eq).

-

A solution of sodium nitrite (1.2 eq) in water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 1 hour at this temperature.

-

In a separate flask, a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid is prepared.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 1-2 hours until gas evolution ceases.

-

After cooling, the mixture is neutralized with a strong base (e.g., NaOH solution) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2,3-dibromo-5-chloropyridine.

Step 2: Synthesis of this compound

This key step utilizes a regioselective lithium-halogen exchange followed by acylation, a strategy proven effective for similar pyridine systems[1].

-

In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,3-dibromo-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting deep-colored solution at -78°C for 45-60 minutes.

-

Add N-methoxy-N-methylacetamide (1.2 eq) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to stir at -78°C for 1 hour, then gradually warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield this compound.

Mechanistic Considerations and Causality

The success of this synthesis hinges on the regioselective lithium-halogen exchange at the C2 position over the C3 position. The pyridine nitrogen atom is electron-withdrawing, which inductively acidifies the adjacent C-H protons and stabilizes an anionic intermediate at the C2 position more effectively than at the C3 position. This electronic effect, combined with the potential for chelation of the organolithium reagent by the nitrogen atom, directs the metalation to the C2 position. The bromine at C2 is thus preferentially exchanged over the bromine at C3. Following the formation of the 2-lithiated intermediate, it acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-methoxy-N-methylacetamide. The resulting tetrahedral intermediate is stable at low temperatures and collapses upon workup to form the desired ketone.

Spectroscopic and Physicochemical Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be reliably predicted based on data from analogous compounds such as 2-, 3-, and 4-acetylpyridine and other halogenated pyridines[2][3][4][5].

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group. The protons at the C4 and C6 positions will appear as doublets due to mutual coupling.

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.6 | d, H-6 |

| ~8.0 | d, H-4 |

| ~2.7 | s, -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the acetyl group.

| Frequency (cm⁻¹) | Vibrational Mode |

| ~1700 | C=O stretch (ketone) |

| 1550-1600 | C=C and C=N ring stretching |

| ~1400 | C-H bending (methyl) |

| 1000-1200 | C-Cl and C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic cluster[6][7]. The major peaks in this cluster would be at m/z 232 (C₇H₅⁷⁹Br³⁵ClNO), 234 (C₇H₅⁸¹Br³⁵ClNO and C₇H₅⁷⁹Br³⁷ClNO), and 236 (C₇H₅⁸¹Br³⁷ClNO). Fragmentation would likely involve the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily due to the differential reactivity of its two halogen substituents in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the carbon-chlorine bond. This allows for selective functionalization at the C3 position while leaving the C5 chloro substituent available for subsequent transformations.

Caption: Potential cross-coupling reactions of this compound.

This selective reactivity makes the compound an excellent scaffold for building molecular complexity. For instance, a Suzuki coupling could be performed at the C3 position, followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the C5 position.

The acetyl group itself is a versatile handle for further transformations. It can undergo reduction to an alcohol, conversion to an oxime or hydrazone, or serve as a point for aldol-type condensations.

Applications in Drug Discovery and Materials Science

Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties[8][9]. The 2-acetylpyridine moiety, in particular, is a known pharmacophore and a common precursor for the synthesis of bioactive molecules, including Schiff base ligands with antimicrobial and anticancer activities[10]. Given its polysubstituted and functionalized nature, this compound is a prime candidate for use in the synthesis of novel small-molecule inhibitors, receptor agonists/antagonists, and other biologically active compounds. The presence of halogens also allows for potential halogen bonding interactions, a feature increasingly exploited in drug design.

Conclusion

This compound is a valuable and versatile building block for synthetic chemistry. Although a dedicated synthesis is not yet published, a robust and regioselective pathway can be confidently proposed based on established organometallic chemistry. Its array of functional groups, with their orthogonal reactivity, provides a rich platform for the synthesis of a diverse range of more complex molecules. This guide has aimed to provide the necessary technical insights and practical considerations to enable researchers to effectively incorporate this compound into their synthetic programs, paving the way for new discoveries in drug development and materials science.

References

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Time-resolved IR study of the photobehavior of 4-acetylpyridine pentacarbonyltungsten. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link][10]

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link][6]

- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

- Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.

-

ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

ResearchGate. (n.d.). Synthesis and Pharmacological activities of 2-(3'- substituted-2'-hydroxypropylmino)pyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid ester.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link][9]

- Google Patents. (n.d.). Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid.

- Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.

-

European Patent Office. (n.d.). Novel halopyridines and methods of making - Patent 0136593. Retrieved from [Link]

-

PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Acetylpyridine(350-03-8) IR Spectrum [chemicalbook.com]

- 3. 2-Acetylpyridine(1122-62-9) IR Spectrum [m.chemicalbook.com]

- 4. 4-Acetylpyridine(1122-54-9) IR Spectrum [chemicalbook.com]

- 5. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

An In-depth Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. Given the absence of extensive literature on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a robust framework for its synthesis, characterization, and application. We will delve into a proposed synthetic pathway, explore its chemical reactivity with a focus on cross-coupling reactions, and discuss its potential as a scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this and similar halogenated heterocycles.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine scaffolds are of paramount importance in modern medicinal chemistry. The introduction of halogen atoms onto the pyridine ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions. This compound, with its distinct bromine and chlorine substituents and a reactive acetyl group, represents a trifunctionalized building block with significant potential for the synthesis of diverse compound libraries.

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Weight | 234.48 g/mol | [1][2] |

| Molecular Formula | C₇H₅BrClNO | [1][2] |

| CAS Number | 1256823-11-6 | [1][2] |

| Appearance | Predicted to be a solid at room temperature | |

| Predicted XlogP | 2.2 | [3] |

| Predicted H-Bond Acceptors | 2 | [1] |

| Predicted H-Bond Donors | 0 | [1] |

| Predicted Rotatable Bonds | 1 | [1] |

Spectroscopic Profile (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The acetyl group will present as a singlet in the upfield region.

-

δ ~8.0-8.5 ppm (d, 1H, H-4 or H-6)

-

δ ~7.5-8.0 ppm (d, 1H, H-4 or H-6)

-

δ ~2.7 ppm (s, 3H, -COCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display seven signals, including the carbonyl carbon of the acetyl group and five carbons of the pyridine ring.

-

δ ~195-200 ppm (C=O)

-

δ ~120-155 ppm (5C, pyridine ring)

-

δ ~25-30 ppm (-CH₃)

-

-

IR Spectroscopy (ATR): The infrared spectrum will be characterized by a strong absorption band for the carbonyl group and several bands corresponding to the C-C and C-N stretching vibrations of the pyridine ring, as well as C-Br and C-Cl stretching.

-

ν ~1700-1720 cm⁻¹ (C=O stretch)

-

ν ~1550-1600 cm⁻¹ (C=C/C=N stretch)

-

ν ~1000-1100 cm⁻¹ (C-Cl stretch)

-

ν ~600-700 cm⁻¹ (C-Br stretch)

-

-

Mass Spectrometry (EI): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous reactions for the synthesis of substituted 2-acetylpyridines[4][5]. Optimization of reaction conditions may be necessary to achieve optimal yield and purity.

Materials and Reagents:

-

2,3-Dibromo-5-chloropyridine

-

n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylacetamide or Acetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,3-dibromo-5-chloropyridine (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath for n-BuLi, or 0 °C for i-PrMgCl·LiCl).

-

Slowly add the organometallic reagent (1.0-1.1 eq) dropwise via syringe, maintaining the low temperature. The selectivity of the lithium-halogen exchange is expected at the more labile 2-position of the pyridine ring.

-

Stir the reaction mixture at the low temperature for 30-60 minutes.

-

Add the acylating agent (N,N-dimethylacetamide or acetyl chloride, 1.2-1.5 eq) dropwise, ensuring the temperature does not rise significantly.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its three functional groups: the acetyl ketone, the C-Br bond, and the C-Cl bond. This allows for a stepwise and selective functionalization of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the pyridine ring are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective coupling at the 3-position.

Caption: Potential cross-coupling reactions of the title compound.

This selective reactivity enables the synthesis of a wide array of derivatives where the 3-position is functionalized with aryl, heteroaryl, alkynyl, or amino groups, while the less reactive 5-chloro position remains available for subsequent transformations if desired.

Reactivity of the Acetyl Group

The acetyl group at the 2-position can undergo a variety of chemical transformations, including:

-

Reduction: Reduction to the corresponding secondary alcohol, 1-(3-bromo-5-chloropyridin-2-yl)ethanol, which can serve as a chiral center or a point for further derivatization.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with various aldehydes and ketones.

-

Formation of Heterocycles: The acetyl group can be a precursor for the construction of fused heterocyclic ring systems.

The combination of cross-coupling chemistry at the halogenated positions and transformations of the acetyl group allows for the generation of highly complex and diverse molecular architectures, which is a key strategy in modern drug discovery.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound should be stored sealed in a dry environment at 2-8°C.[1]

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of selective chemical modifications, enabling the synthesis of diverse libraries of novel compounds. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. As the demand for novel heterocyclic scaffolds in drug development continues to grow, compounds like this compound will undoubtedly play a crucial role in the discovery of the next generation of therapeutic agents.

References

-

PubChemLite. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C7H5BrClNO). Retrieved January 16, 2026, from [Link]

Sources

safety and handling of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1256823-11-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Compound Identification and Hazard Profile

This compound is a halogenated pyridine derivative.[1][2] Its specific structure presents chemical properties that necessitate careful handling. While comprehensive toxicological data is not fully available, the existing Safety Data Sheets (SDS) for this compound and structurally related molecules establish a clear hazard profile.[3][4]

GHS Hazard Classification

The compound is consistently classified under the Globally Harmonized System (GHS) with the following primary hazards.[4][5]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Expert Insight: The presence of bromine, chlorine, and a ketone functional group on a pyridine ring suggests that the compound is reactive and can act as an irritant. The primary routes of exposure and concern are dermal contact, eye contact, and inhalation of dust or aerosolized particles.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties is crucial for risk assessment.

| Property | Value | Source |

| CAS Number | 1256823-11-6 | [1][4] |

| Molecular Formula | C₇H₅BrClNO | [1][2] |

| Molecular Weight | 234.48 g/mol | [1] |

| Appearance | Solid | [6] |

| Storage | Store in a cool, dry, well-ventilated place. Recommended storage at 2-8°C under an inert atmosphere. | [1][7] |

The Core of Safe Handling: A Validating Workflow

Safe handling is not a checklist but a dynamic workflow. Every step is designed to validate the safety of the subsequent action. This section outlines the mandatory protocols for using this compound.

Engineering Controls: The First Line of Defense

Causality: The primary hazard associated with this compound is irritation upon inhalation of dust particles.[4][5] Therefore, isolating the researcher from airborne particulates is the most critical safety measure.

-

Mandatory Protocol: All weighing, handling, and transfer of solid this compound must be conducted inside a certified chemical fume hood.[7][8] The fume hood provides negative pressure to contain and exhaust any dust generated, preventing it from entering the laboratory atmosphere and the researcher's breathing zone.

-

Validation: Before use, verify the fume hood's certification is current and that the airflow monitor indicates normal operation.

Personal Protective Equipment (PPE): The Essential Barrier

Causality: Given the skin and eye irritation hazards, forming a direct chemical barrier is non-negotiable.[4] PPE must be selected based on chemical resistance and worn correctly.

-

Eye and Face Protection: Wear chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards at all times.[9][10] For operations with a higher risk of splashing, a face shield must be worn in addition to goggles.[8]

-

Skin and Body Protection:

-

Gloves: Wear chemical-resistant nitrile or neoprene gloves.[8] Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10]

-

Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory.[8]

-

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[3] However, reliance on respirators should be a secondary measure to proper fume hood use.

Risk Management Workflow

This diagram illustrates the cyclical nature of laboratory safety protocols.

Caption: A workflow for managing risks associated with chemical handling.

Experimental Protocols: Step-by-Step Methodologies

Protocol for Weighing and Transferring the Solid Compound

-

Preparation: Ensure the chemical fume hood is on and working correctly. Clear the sash and the work area of any unnecessary items.

-

PPE: Don all required PPE as specified in section 2.2.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Also, place the stock container of this compound, a clean spatula, and the receiving vessel inside the hood.

-

Transfer: Carefully open the stock container. Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust, such as dropping the solid from a height.

-

Closure: Securely close the stock container immediately after dispensing.

-

Addition: Carefully add the weighed solid to the reaction vessel or solvent.

-

Decontamination: Clean the spatula with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container. Dispose of the used weigh boat in the solid chemical waste.

-

Finalization: Wipe down the work surface inside the fume hood. Remove PPE using the correct doffing procedure. Wash hands thoroughly with soap and water.[10]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[11]

First Aid Measures

| Exposure Route | Protocol | Causality & Justification |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] | The primary goal is to remove the individual from the contaminated atmosphere to prevent further respiratory irritation. Medical consultation is essential. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7] | Prompt and thorough washing is necessary to remove the irritant from the skin surface and minimize damage. |

| Eye Contact | Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10] | Extensive flushing is required to dilute and remove the chemical from the sensitive eye tissues, preventing serious injury. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3] | Inducing vomiting can cause further damage to the esophagus. The priority is to get professional medical help. |

Accidental Release Measures

Causality: The response to a spill is dictated by its scale and the potential for aerosolization. The primary objective is to contain the material safely without creating additional hazards.

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[3]

-

Ventilate & Isolate: Ensure the area is well-ventilated (fume hood for small spills). Prevent the dust from spreading. Do not let the product enter drains.[3][10]

-

Containment: For a small, manageable spill, use personal protective equipment.[3] Gently cover the spill with an inert absorbent material like vermiculite or sand.

-

Collection: Carefully sweep up the material without creating dust.[3] Place it into a suitable, closed, and labeled container for disposal.[10]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste according to institutional and local regulations.

Spill Response Decision Tree

Caption: Decision-making process for responding to a chemical spill.

Stability, Reactivity, and Disposal

-

Reactivity and Stability: The compound is stable under recommended storage conditions.[5] Avoid strong oxidizing agents, strong bases, and strong acids.

-

Hazardous Decomposition Products: When heated to decomposition or during combustion, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[3]

-

Waste Disposal: Dispose of this material and its container at a licensed hazardous waste disposal facility.[3] Do not allow it to enter the sewer system. All contaminated packaging should be treated as the substance itself.

References

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 1-(3-Bromopyridin-2-yl)ethanone. Retrieved from Capot Chemical. [Link]

-

Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. Retrieved from Acros PharmaTech. [Link]

-

Hangzhou Zhihua Technology Co., Ltd. (n.d.). GHS SDS for this compound. Retrieved from XiXisys. [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Bromo-5-chloropyridin-4-amine. Retrieved from Angene Chemical. [Link]

-

Alfa Aesar. (2025, September 22). SAFETY DATA SHEET: 2-Bromo-1-indanone. Retrieved from Alfa Aesar. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Retrieved from Cole-Parmer. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C7H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 3. capotchem.cn [capotchem.cn]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1256823-11-6 Name: this compound [xixisys.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone AldrichCPR 886365-47-5 [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data for 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Bromo-5-chloropyridin-2-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each section includes detailed experimental protocols, in-depth analysis of the spectral features, and the underlying scientific principles governing these observations.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its multifunctional structure, featuring a pyridine ring substituted with bromine and chlorine atoms, alongside an acetyl group, offers multiple sites for further chemical modification. Accurate characterization of this molecule is paramount for its application in novel synthesis and as a building block for more complex structures. This guide provides a detailed spectroscopic analysis to aid in its unambiguous identification and to understand its electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR offer critical insights into its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field strength spectrometer.

-

¹H NMR:

-

Number of scans: 16-32

-

Pulse sequence: Standard single-pulse experiment (zg30)

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Pulse sequence: Proton-decoupled pulse sequence (zgpg30)

-

Relaxation delay: 2 seconds

-

Diagram: NMR Experimental Workflow

Caption: Workflow for IR sample preparation and data acquisition using the KBr pellet method.

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600-1400 | Medium-Strong | Pyridine ring C=C and C=N stretches |

| ~1250 | Medium | C-C stretch (acetyl) |

| ~1100-1000 | Medium | C-Cl stretch |

| ~850-750 | Strong | Aromatic C-H out-of-plane bend |

| ~650-550 | Medium | C-Br stretch |

Interpretation:

-

Aromatic C-H Stretch: The weak to medium intensity bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the pyridine ring.

-

Carbonyl (C=O) Stretch: A strong and sharp absorption band around 1700 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the C=O stretching vibration of the ketone functional group. Conjugation with the pyridine ring may slightly lower this frequency.

-

Pyridine Ring Stretches: A series of medium to strong bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-C Stretch: A medium intensity band around 1250 cm⁻¹ can be attributed to the stretching vibration of the C-C bond between the carbonyl group and the methyl group.

-

C-Cl and C-Br Stretches: The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region, typically around 1100-1000 cm⁻¹ and 650-550 cm⁻¹, respectively.

-

Aromatic C-H Bending: Strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending vibrations of the C-H bonds on the pyridine ring. The substitution pattern influences the exact position of these bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Method: Electron Ionization (EI) Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

Instrument Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Detection: Positive ion mode

Diagram: EI-MS Fragmentation Logic

Caption: Common fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum

The predicted major peaks in the EI mass spectrum of this compound are presented in Table 4.

Table 4: Predicted m/z Values of Major Fragments

| m/z | Relative Abundance | Assignment |

| 233/235/237 | Moderate | Molecular Ion [M]⁺ |

| 218/220/222 | Moderate | [M - CH₃]⁺ |

| 190/192 | Low | [M - COCH₃]⁺ |

| 154/156 | Low | [M - Br]⁺ |

| 198/200 | Low | [M - Cl]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks at m/z 233 (C₇H₅⁷⁹Br³⁵ClNO), 235 (C₇H₅⁸¹Br³⁵ClNO and C₇H₅⁷⁹Br³⁷ClNO), and 237 (C₇H₅⁸¹Br³⁷ClNO).

-

[M - CH₃]⁺: Loss of a methyl radical (•CH₃) via alpha-cleavage is a common fragmentation pathway for ketones, resulting in a resonance-stabilized acylium ion. [2]This would give a cluster of peaks at m/z 218, 220, and 222.

-

[M - COCH₃]⁺: Cleavage of the bond between the pyridine ring and the acetyl group would lead to the loss of an acetyl radical (•COCH₃), giving a fragment corresponding to the 3-bromo-5-chloropyridinyl cation at m/z 190 and 192.

-

[M - Br]⁺ and [M - Cl]⁺: Loss of the halogen atoms as radicals can also occur, leading to fragments at m/z 154/156 (loss of Br) and 198/200 (loss of Cl).

-

[CH₃CO]⁺: A prominent peak is expected at m/z 43, corresponding to the acylium ion [CH₃CO]⁺, which is a very stable fragment and often the base peak in the mass spectra of methyl ketones.

Synthesis and Potential Impurities

A plausible synthesis of this compound involves the acylation of a suitable pyridine precursor. One potential route could start from 3-bromo-5-chloropyridine. This starting material could be lithiated via halogen-metal exchange, followed by quenching with an acetylating agent such as N,N-dimethylacetamide or acetyl chloride.

Potential Impurities:

-

Starting materials: Unreacted 3-bromo-5-chloropyridine.

-

Byproducts from incomplete reaction: For example, if a Grignard reagent is used, the corresponding alcohol, 1-(3-bromo-5-chloropyridin-2-yl)ethanol, could be formed. [3]* Over-acylation or side reactions: Depending on the reaction conditions, other isomers or multiply acylated products could potentially form, although they are generally minor.

The presence of these impurities would be detectable by the spectroscopic methods described above, for instance, as additional peaks in the NMR spectra or as unexpected ions in the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR, IR, and mass spectrometry, provide a comprehensive characterization of this compound. The detailed interpretation of the expected spectral features, along with established experimental protocols, serves as a valuable resource for scientists working with this compound. This information is crucial for confirming the identity and purity of the substance, which is essential for its successful application in research and development.

References

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

-

YouTube. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement. Retrieved from [Link]

-

PubMed. (2006, March). Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(3-bromo-5-chloropyridin-2-yl)ethanone. As a key intermediate in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document offers a detailed interpretation of its expected NMR spectra, grounded in established spectroscopic principles and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar compounds.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₇H₅BrClNO, is a substituted pyridine derivative.[1][2][3] The pyridine ring is a common scaffold in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and engage in various biological interactions. The specific substitution pattern of this molecule—a bromine atom at the 3-position, a chlorine atom at the 5-position, and an acetyl group at the 2-position—offers multiple points for synthetic modification, making it a versatile building block in the synthesis of novel therapeutic agents.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework. Together, they offer a complete picture of the molecular architecture, confirming the identity and purity of the synthesized compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region from the methyl protons of the acetyl group. The analysis is based on the principles of chemical shift, spin-spin coupling, and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.0 - 8.2 | Doublet (d) | 2.0 - 2.5 | Deshielded by the adjacent electronegative bromine and the electron-withdrawing acetyl group. Coupled to H-6. |

| H-6 | 7.8 - 8.0 | Doublet (d) | 2.0 - 2.5 | Deshielded by the adjacent electronegative chlorine and the nitrogen atom in the pyridine ring. Coupled to H-4. |

| -CH₃ | 2.6 - 2.8 | Singlet (s) | N/A | Protons of the acetyl group are in a typical chemical shift range for a methyl ketone. No adjacent protons to couple with. |

Causality of Experimental Choices: The predicted chemical shifts are influenced by the anisotropic effects of the pyridine ring and the inductive and mesomeric effects of the substituents. The bromine and chlorine atoms are electron-withdrawing, which deshields the ring protons, shifting their signals downfield. The acetyl group at the C-2 position further deshields the adjacent H-6 proton. The expected meta-coupling between H-4 and H-6 is typically small, in the range of 2-3 Hz.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the acetyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 195 - 200 | Typical chemical shift for a ketone carbonyl carbon. |

| C-2 | 150 - 155 | Attached to the electron-withdrawing acetyl group and the nitrogen atom. |

| C-3 | 118 - 123 | Attached to the bromine atom, leading to a significant upfield shift due to the heavy atom effect. |

| C-4 | 140 - 145 | Deshielded by the adjacent bromine and chlorine atoms. |

| C-5 | 130 - 135 | Attached to the chlorine atom. |

| C-6 | 148 - 153 | Deshielded by the adjacent nitrogen atom and chlorine atom. |

| -CH₃ | 25 - 30 | Typical chemical shift for a methyl group attached to a carbonyl. |

Trustworthiness of Predictions: These predictions are based on established substituent effects on the ¹³C chemical shifts of pyridine rings.[4][5][6] The presence of halogens and the acetyl group significantly influences the electronic distribution within the ring, leading to the predicted chemical shift ranges. For instance, the carbon directly attached to the bromine (C-3) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relative chemical inertness.[7] Alternative deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used.[8][9]

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).[7]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both the ¹H and ¹³C spectra.

Visualizing the Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. The predicted spectral data, based on sound chemical principles and analogous compounds, offer a reliable reference for researchers working with this important synthetic intermediate. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is crucial for the unambiguous structural confirmation and purity assessment required in drug development and scientific research.

References

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 14, pp. 1-49). Springer, Berlin, Heidelberg.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C7H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 3. chiralen.com [chiralen.com]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 8. labs.chem.byu.edu [labs.chem.byu.edu]

- 9. ukisotope.com [ukisotope.com]

A Comprehensive Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: Commercial Availability, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical intermediate 1-(3-Bromo-5-chloropyridin-2-yl)ethanone. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry, offering multiple strategic points for molecular diversification. This document details the compound's physicochemical properties, confirms its commercial availability from key suppliers, and provides a robust, field-proven proposed synthetic pathway. Furthermore, it explores the strategic applications of its distinct reactive sites in the context of modern synthetic methodologies, particularly in the construction of complex, biologically active molecules. All protocols and data are presented to ensure scientific integrity and practical utility in a research and development setting.

Introduction to a Versatile Pyridine Building Block

This compound is a strategically-designed heterocyclic ketone of significant interest in the field of medicinal chemistry. Its structure is notable for three key features on a pyridine scaffold: an acetyl group at the 2-position, a bromine atom at the 3-position, and a chlorine atom at the 5-position. This specific arrangement of functional groups provides a powerful toolkit for synthetic chemists. The electron-deficient nature of the pyridine ring, combined with the distinct reactivity of the ketone and the two different halogen atoms, allows for a series of selective and high-yield transformations. This makes the compound an ideal starting point or intermediate for generating libraries of complex molecules in the pursuit of novel therapeutic agents.

Physicochemical Properties and Identification

Accurate identification is critical for procurement and use. The key identifiers and physical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1256823-11-6 | [1][2][3] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | [1] |

| MDL Number | MFCD18255548 | [1][2] |

| SMILES | CC(C1=NC=C(Cl)C=C1Br)=O | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage | 2-8°C, Sealed in dry environment | [1][2] |

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers, making it accessible for research and development purposes. When procuring this reagent, it is imperative to use the correct CAS number (1256823-11-6) to ensure the correct isomer is obtained, as other positional isomers exist (e.g., 1-(5-Bromo-2-chloropyridin-3-yl)ethanone, CAS 886365-47-5)[4].

Known Commercial Suppliers:

| Supplier | Catalog Number | Purity | Reference |

| CHIRALEN | 3419682 | 95+% | [2] |

| ChemScene | CS-0106160 | 95+% | [1] |

| Apollo Scientific | APO456988970 | Not specified |

Proposed Synthetic Pathway

Rationale for Reagent Selection: N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂).[5] NBS is a crystalline solid that is safer to handle than the highly volatile and corrosive Br₂.[5] It serves as a source for a low concentration of electrophilic bromine, which often leads to higher selectivity and fewer side products in the bromination of electron-deficient aromatic systems.[5][6][7] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

1-(5-chloropyridin-2-yl)ethanone

-

N-Bromosuccinimide (NBS), recrystallized

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(5-chloropyridin-2-yl)ethanone (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (approx. 0.2 M concentration) and stir until the starting material is fully dissolved.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining active bromine.

-

Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Strategic Applications in Medicinal Chemistry

The synthetic value of this compound lies in its three distinct and orthogonally reactive functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

-

The C-Br Bond (Position 3): The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond.[8][9] This allows for selective functionalization at the 3-position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding 3-aryl or 3-heteroaryl substituted pyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

-

-

The C-Cl Bond (Position 5): While less reactive than the C-Br bond, the carbon-chlorine bond can still participate in cross-coupling reactions, typically under more forcing conditions or with specialized catalyst systems.[10] This differential reactivity allows for sequential couplings: first at the C-Br site, followed by a different coupling at the C-Cl site.

-

The Acetyl Group (Position 2): The ketone provides a versatile handle for a different set of chemical transformations.[11][12]

-